3-(6-Bromo-pyridin-3-yloxy)-benzoic acid
Description
3-(6-Bromo-pyridin-3-yloxy)-benzoic acid is a heterocyclic carboxylic acid derivative combining a benzoic acid core with a 6-bromo-substituted pyridine ring linked via an ether oxygen. This structural motif confers unique physicochemical properties, including altered acidity, solubility, and reactivity, making it a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C12H8BrNO3 |
|---|---|
Molecular Weight |
294.10 g/mol |
IUPAC Name |
3-(6-bromopyridin-3-yl)oxybenzoic acid |
InChI |
InChI=1S/C12H8BrNO3/c13-11-5-4-10(7-14-11)17-9-3-1-2-8(6-9)12(15)16/h1-7H,(H,15,16) |
InChI Key |
SMBPQMHZNDVLRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CN=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Substituted Benzoic Acid Derivatives
4-(6-Bromopyridin-2-yl)benzoic acid
- Structure : Benzoic acid substituted with a 6-bromo-pyridine at the 4-position (direct C–C bond instead of an ether linkage).
- Key Differences : The absence of an ether bridge reduces conformational flexibility compared to the target compound. This may influence binding affinity in receptor-ligand interactions. Similarity score: 0.79 .
2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid
- Structure : A fluorine atom at the benzoic acid’s 2-position and a methoxy-pyridine at the 4-position.
- Key Differences : Methoxy substitution increases electron density on the pyridine, reducing electrophilicity compared to bromine. Fluorine’s electronegativity enhances acidity (pKa ~2.7 vs. ~4.2 for unsubstituted benzoic acid) .
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 35)
- Structure : Bromo-fluoro-substituted benzamide with a methylpyridine group.
- Key Differences: The amide linkage replaces the ether bridge, enabling hydrogen bonding.
Bromopyridine-Acrylic Acid Derivatives
3-(6-Bromopyridin-3-yl)acrylic acid
Sulfonated and Hydroxylated Benzoic Acids
3-(Sulfooxy)benzoic acid
Data Table: Comparative Analysis
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